Zofenoprilat (arginine) is the arginine salt of zofenoprilat, a potent angiotensin-converting enzyme inhibitor known for its antihypertensive properties. It is classified as an organic compound, specifically an amino acid derivative and a proline analogue. Zofenoprilat itself is derived from zofenopril, which is utilized in clinical settings primarily for managing hypertension and heart failure due to its ability to inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This compound exhibits significant biological activity by promoting vasodilation through the inhibition of angiotensin II and enhancing bradykinin levels, which contributes to its cardiovascular protective effects .
The synthesis of zofenoprilat arginine typically involves the reaction of zofenoprilat with L-arginine in a controlled environment. This process can be outlined in several technical steps:
This synthesis not only enhances the solubility of zofenoprilat but may also improve its pharmacokinetic properties compared to other angiotensin-converting enzyme inhibitors .
Zofenoprilat arginine has a molecular formula of and a molecular weight of approximately 499.65 g/mol. The structure features a sulfhydryl group that is crucial for its activity as an angiotensin-converting enzyme inhibitor. The presence of L-arginine in its structure enhances solubility and potentially modifies its pharmacological profile compared to its parent compound .
Zofenoprilat arginine participates in several chemical reactions relevant to its pharmacological action:
These reactions underscore its role in cardiovascular health and management of hypertension .
The mechanism by which zofenoprilat arginine exerts its antihypertensive effects involves several processes:
These mechanisms collectively enhance cardiovascular health by lowering blood pressure and improving heart function .
Zofenoprilat arginine exhibits several physical and chemical properties that are relevant for its application:
These properties make zofenoprilat arginine a valuable compound in therapeutic applications related to hypertension and cardiovascular diseases .
Zofenoprilat arginine is primarily used in clinical settings for its antihypertensive effects. Its applications include:
Studies have shown that zofenoprilat can also reduce adiposity and improve cardiac function even under conditions where angiotensin-converting enzyme 2 activity is inhibited, suggesting a multifaceted role in cardiovascular protection .
Zofenoprilat arginine is an organoammonium salt comprising two distinct moieties: the active angiotensin-converting enzyme (ACE) inhibitor zofenoprilat (an acidic sulfhydryl-containing compound) and the basic amino acid L-arginine. The salt crystallizes in a 1:1 stoichiometry, yielding the molecular formula C15H19NO3S2·C6H14N4O2 and a molecular weight of 499.65 g/mol [4] [9]. The structure features three defined stereocenters in zofenoprilat [(2S,4S)-configuration] and one in arginine [(2S)-configuration], conferring stereoselective bioactivity [9]. Key physicochemical attributes include:
Table 1: Structural Properties of Zofenoprilat Arginine
Property | Value/Description |
---|---|
Molecular Formula | C21H33N5O5S2 |
Stereochemistry | (2S,4S)-Zofenoprilat + (2S)-Arginine |
Salt Bond Type | Ionic (carboxylate-guanidinium) |
Key Functional Groups | Sulfhydryl (-SH), Guanidinium, Carboxylate |
CAS Registry Number | 81872-09-5 |
Zofenoprilat arginine is synthesized via salt metathesis: zofenoprilat (free acid) is reacted with L-arginine in a polar solvent (e.g., water/ethanol mixture), yielding the crystalline salt upon precipitation [4] [9]. The synthesis leverages arginine’s role as a stabilizing counterion:
Stability is further augmented by intramolecular interactions: the thioether phenyl group in zofenoprilat sterically shields the sulfhydryl, while arginine’s α-amine participates in salt bridging [4].
The arginine salt confers unique pharmacodynamic advantages over other cationic forms (e.g., calcium, sodium):
Table 2: Pharmacodynamic Comparison of Zofenoprilat with Other ACE Inhibitors
Parameter | Zofenoprilat Arginine | Enalaprilat | Captopril |
---|---|---|---|
ACE Binding Group | Sulfhydryl (-SH) | Carboxylate | Sulfhydryl (-SH) |
NO Potentiation | High (synergy with arginine) | Low | Moderate |
Active Metabolite | None (directly active) | Enalaprilat | None |
Transport Modulation | Competes with ADMA via CAT-1 | Passive diffusion | Passive diffusion |
The arginine paradox—where exogenous arginine boosts NO production despite saturating eNOS kinetics—explains this formulation’s efficacy in endothelial dysfunction. Arginine counteracts ADMA-mediated eNOS inhibition while zofenoprilat preserves NO bioavailability via antioxidant effects [6] [8].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: